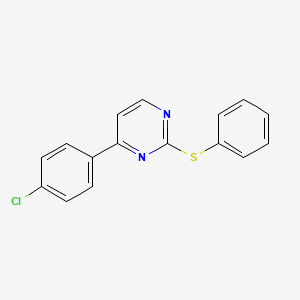

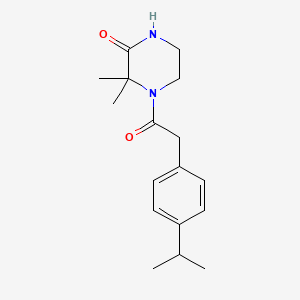

![molecular formula C8H9N3 B2932215 1-Methyl-1H-benzo[d]imidazol-7-amine CAS No. 21577-25-3](/img/structure/B2932215.png)

1-Methyl-1H-benzo[d]imidazol-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-1H-benzo[d]imidazol-7-amine is a chemical compound with the CAS Number: 21577-25-3 . It has a molecular weight of 147.18 . The IUPAC name for this compound is this compound . It is a solid substance .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported a hit to lead process to fine-tune the potency of a previously reported inhibitor, which led to the discovery of a potent PqsR antagonist .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H9N3 . The Inchi Code for this compound is 1S/C8H9N3/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,9H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its use as a PqsR antagonist . For example, replacement with 1-methyl-1H-benzo[d]imidazol-2-thiol, benzo[d]oxazol-2-amine, and benzo[d]thiazol-2-amine in compounds abolished pqs inhibitory activity. On the contrary, the 1-methyl-1H-benzo[d]-imidazol-2-amine derivative demonstrated a 15-fold enhancement of activity in the P. aeruginosa PAO1-L laboratory strain .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 147.18 . The storage temperature for this compound is 2-8°C .Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include 1-methyl-1h-benzo[d]imidazol-7-amine, have a broad range of chemical and biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific biological activity and the biochemical pathway it interacts with.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities . The specific molecular and cellular effects would depend on the biological activity it exhibits.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Methyl-1H-benzo[d]imidazol-7-amine has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity and yield. The compound exhibits a broad range of biological activities, making it a versatile tool for studying various cellular pathways. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for research on 1-Methyl-1H-benzo[d]imidazol-7-amine. One potential direction is the development of more potent analogs of the compound that exhibit higher anticancer activity and lower toxicity. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, the compound's potential use in the treatment of other diseases, such as fungal and viral infections, warrants further investigation.

Conclusion:

In conclusion, this compound is an important heterocyclic compound that exhibits a broad range of biological activities. Its anticancer properties make it a promising candidate for the development of novel anticancer agents. Further research on the compound's mechanism of action, biochemical and physiological effects, and potential use in the treatment of other diseases is warranted.

Métodos De Síntesis

The synthesis of 1-Methyl-1H-benzo[d]imidazol-7-amine can be achieved through various methods. One of the most commonly used methods involves the reaction of o-phenylenediamine with methyl isocyanate in the presence of a catalyst. Another method involves the reaction of 2-aminobenzimidazole with methyl isocyanate. Both methods yield high purity and yield of the desired compound.

Aplicaciones Científicas De Investigación

1-Methyl-1H-benzo[d]imidazol-7-amine has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The compound exerts its anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Safety and Hazards

Propiedades

IUPAC Name |

3-methylbenzimidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFCNMRCNKHJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CC=CC(=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903076 |

Source

|

| Record name | NoName_3664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

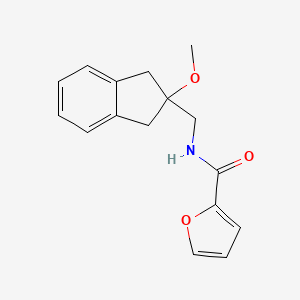

![1-(2-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2932132.png)

![Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2932134.png)

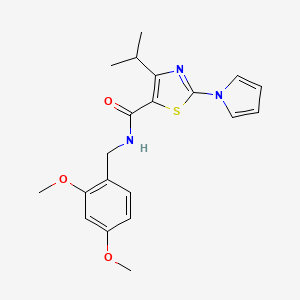

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2932137.png)

![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)

![3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2932141.png)

![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)

![methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2932147.png)